

A Comprehensive Technical Guide to the Discovery and History of Pnictogen Hydrides

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Compound of Interest

Compound Name: *Bismuthine*

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This in-depth technical guide explores the fascinating history of the pnictogen hydrides, a group of compounds with profound significance in chemistry and various industrial applications. From the foundational discovery of ammonia to the elusive nature of **bismuthine**, this document provides a detailed account of their discovery, key scientific milestones, and the experimental methodologies that paved the way for our current understanding.

Introduction to Pnictogen Hydrides

Pnictogen hydrides are binary compounds containing a pnictogen element (Group 15 of the periodic table: nitrogen, phosphorus, arsenic, antimony, and bismuth) covalently bonded to hydrogen.^[1] The general formula for the simplest pnictogen hydrides is EH_3 , where E represents a pnictogen element.^[1] These compounds exhibit a trend of decreasing stability as the atomic number of the pnictogen increases.^[2] While ammonia (NH_3) is a cornerstone of the chemical industry, the heavier analogues are known for their toxicity and reactivity.^[1]

The Discovery of Pnictogen Hydrides: A Historical Timeline

The exploration of pnictogen hydrides spans over two centuries, with each discovery marking a significant advancement in the field of chemistry.

- 1774: Ammonia (NH_3) - Joseph Priestley, an English chemist, is credited with the first isolation of ammonia, which he termed "alkaline air".[1][3]
- 1783: Phosphine (PH_3) - Philippe Gengembre, a French chemist, first prepared phosphine by reacting white phosphorus with an aqueous solution of potash.[4][5]
- 1775: Arsine (AsH_3) - Carl Wilhelm Scheele, a Swedish-German pharmaceutical chemist, was the first to synthesize arsine gas while investigating the properties of arsenic and its compounds.[6][7] He observed the formation of a garlic-smelling gas when arsenic trioxide was treated with zinc and an acid.[6]
- 1837: Stibine (SbH_3) - Lewis Thomson and C. Pfaff independently discovered stibine.[1][8] For a considerable time, its properties remained largely unknown due to the lack of a suitable synthesis method.[8]
- 1901: Improved Synthesis of Stibine - Alfred Stock, a German inorganic chemist, developed a much-improved method for synthesizing stibine, which allowed for a more thorough characterization of the gas.[8][9]
- 1961: **Bismuthine** (BiH_3) - The heaviest of the simple pnictogen hydrides, **bismuthine**, was first synthesized by Erich Amberger through the low-temperature disproportionation of methyl**bismuthine**.^[10] Its extreme instability made its characterization a significant challenge.^[10]



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Figure 1: A timeline of the discovery of pnictogen hydrides.

Quantitative Data of Pnictogen Hydrides

The physical and chemical properties of pnictogen hydrides show clear periodic trends. The following tables summarize key quantitative data for these compounds.

Table 1: Physical Properties of Pnictogen Hydrides

Property	Ammonia (NH ₃)	Phosphine (PH ₃)	Arsine (AsH ₃)	Stibine (SbH ₃)	Bismuthine (BiH ₃)
Molar Mass (g/mol)	17.03	34.00	77.95	124.78	212.00
Melting Point (°C)	-77.73[11]	-133[11]	-116.9[11]	-88[11]	N/A (decomposes)
Boiling Point (°C)	-33.34[11]	-87.7[11]	-62.5[11]	-18[11]	N/A (decomposes)
H-E-H Bond Angle (°)	107.8[2]	93.5[12]	92[12]	91.5[12]	90.48[2]
E-H Bond Length (Å)	1.017	1.419	1.519	1.707[8]	N/A

Table 2: Thermodynamic Properties of Pnictogen Hydrides

Property	Ammonia (NH ₃)	Phosphine (PH ₃)	Arsine (AsH ₃)	Stibine (SbH ₃)	Bismuthine (BiH ₃)
Standard Enthalpy of Formation (kJ/mol)	-46.2[12]	9.3[12]	172.2[12]	142.8[12]	~278 (unstable)[13]
E-H Bond Dissociation Energy (kJ/mol)	391[11][12]	322[11][12]	247[12]	255[11][12]	N/A

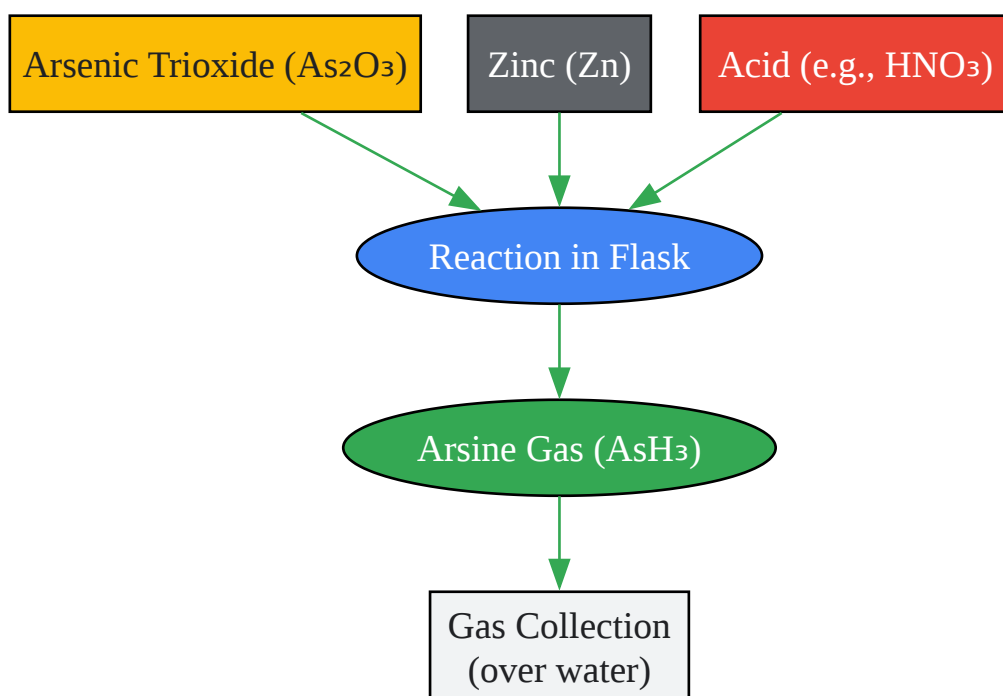
Experimental Protocols for Key Discoveries

While detailed, step-by-step protocols from the 18th and 19th centuries are scarce, the fundamental experimental procedures can be reconstructed based on the available literature.

Synthesis of Arsine (Carl Wilhelm Scheele, 1775)

Scheele's synthesis of arsine was a foundational experiment, though his original detailed protocol is not readily available. Based on chemical principles of the time, a likely reconstruction of his experiment is as follows:[6]

- Objective: To produce a gaseous compound from arsenic trioxide.
- Materials:
 - Arsenic trioxide (As_2O_3)
 - Zinc (Zn) filings or granules
 - An acid (likely nitric acid, as referenced in later works)
 - A reaction flask or retort
 - Tubing for gas collection
 - A vessel for collecting the gas over water
- Procedure:
 - A quantity of arsenic trioxide was placed in the reaction flask.
 - Zinc metal was added to the flask.
 - Acid was carefully introduced to the flask, initiating the reaction.
 - The resulting gas (arsine) was collected by displacement of water.



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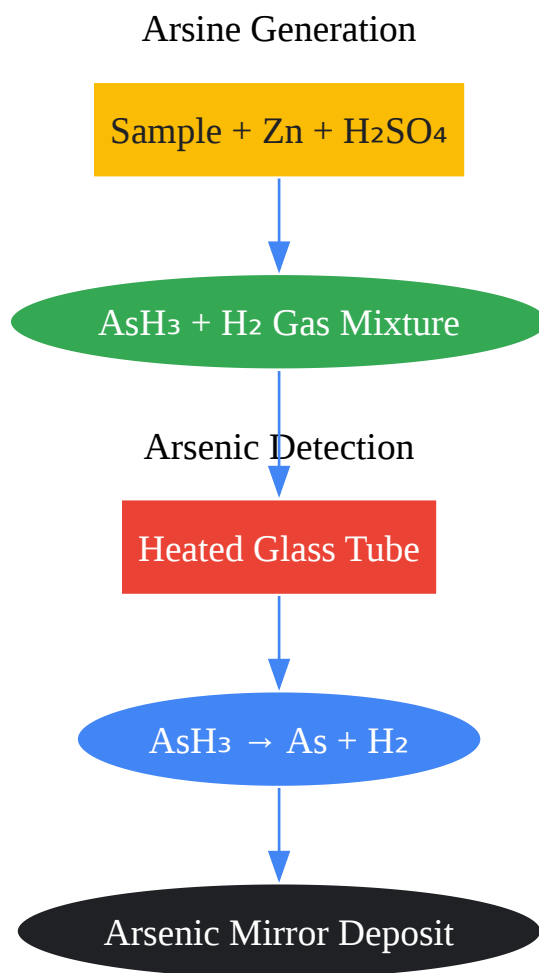
Figure 2: Workflow for Scheele's synthesis of arsine.

The Marsh Test for Arsenic (James Marsh, 1836)

The Marsh test became a cornerstone of forensic toxicology for its high sensitivity in detecting arsenic.[14] The test involves the conversion of arsenic compounds to arsine gas, which is then decomposed by heat to form a metallic arsenic mirror.[15]

- Objective: To detect the presence of arsenic in a sample.
- Materials:
 - Sample suspected of containing arsenic
 - Arsenic-free zinc (Zn)
 - Dilute sulfuric acid (H_2SO_4)
 - A specialized glass apparatus (Marsh apparatus)
 - A heat source (e.g., Bunsen burner)

- A cold porcelain surface
- Procedure:
 - The sample is placed in the reaction flask of the Marsh apparatus with zinc and sulfuric acid.
 - If arsenic is present, it is reduced to arsine gas (AsH_3), which mixes with the hydrogen gas produced from the reaction of zinc and acid.
 - The gas mixture is passed through a heated glass tube.
 - The heat decomposes the arsine into elemental arsenic and hydrogen.
 - The arsenic deposits as a silvery-black mirror on a cold porcelain surface held in the flame.[16]



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Figure 3: Logical workflow of the Marsh test for arsenic detection.

Synthesis of Bismuthine (Erich Amberger, 1961)

The synthesis of **bismuthine** is significantly more challenging due to its thermal instability. The first successful synthesis involved the disproportionation of methyl**bismuthine** at low temperatures.^[10]

- Objective: To synthesize and isolate **bismuthine**.
- Materials:
 - Methylbismuth dichloride (CH₃BiCl₂)

- Lithium aluminum hydride (LiAlH_4)
- Procedure:
 - Methylbismuth dichloride is reduced with lithium aluminum hydride to produce methyl**bismuthine** (CH_3BiH_2).^[13]
 - The unstable methyl**bismuthine** is then allowed to disproportionate at low temperatures (around $-45\text{ }^\circ\text{C}$) to yield **bismuthine** (BiH_3) and trimethyl**bismuthine**.^{[10][13]}
$$3\text{CH}_3\text{BiH}_2 \rightarrow 2\text{BiH}_3 + (\text{CH}_3)_3\text{Bi}$$

Conclusion

The discovery and study of pnictogen hydrides have been instrumental in the development of modern chemistry. From the industrial-scale production of ammonia that revolutionized agriculture and chemical manufacturing to the forensic application of arsine detection, these compounds have had a profound impact.^[17] The ongoing investigation into the properties and synthesis of the heavier, more unstable pnictogen hydrides continues to push the boundaries of our understanding of chemical bonding and reactivity. This guide provides a foundational overview for researchers and professionals, highlighting the key historical discoveries and experimental methodologies that have shaped this important field of study.

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